molecular formula C19H20N6O4 B2919349 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1002932-15-1

2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Número de catálogo: B2919349
Número CAS: 1002932-15-1
Peso molecular: 396.407
Clave InChI: WZGACAAWVLZIPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a benzamide derivative featuring a pyrimidinone core and a pyrazole linker. Its structure includes:

  • A 4-propyl-substituted 1,6-dihydropyrimidin-2-yl moiety at the pyrazole’s 1-position.
  • A 3-methylpyrazol-5-yl group.
  • A 2-methyl-3-nitrobenzamide substituent.

This compound’s structural uniqueness lies in the 4-propyl group on the pyrimidinone ring and the 3-nitrobenzamide moiety, which differentiate it from analogs with methyl, ethyl, or dimethyl substituents.

Propiedades

IUPAC Name

2-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-4-6-13-10-17(26)22-19(20-13)24-16(9-11(2)23-24)21-18(27)14-7-5-8-15(12(14)3)25(28)29/h5,7-10H,4,6H2,1-3H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGACAAWVLZIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H22N4O3\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_3

Key Features:

  • Molecular Weight: 430.45 g/mol
  • IUPAC Name: 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
  • Functional Groups: Nitro group, amide linkage, and various heterocycles including pyrazole and pyrimidine.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones, including compounds related to 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide, exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various fungal strains such as Candida albicans and Aspergillus niger, showing promising results in inhibiting growth compared to standard antifungal agents like fluconazole .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, compounds derived from the pyrimidinone scaffold have shown selective inhibition of adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling. The IC50 values for these compounds were reported in the single-digit micromolar range, indicating potent activity .

The biological activity of 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is believed to be mediated through multiple mechanisms:

  • Receptor Antagonism: The compound may act as an antagonist at specific adenosine receptors, leading to altered signaling pathways.
  • Enzyme Inhibition: By inhibiting enzymes like AC1, it can modulate cyclic AMP levels within cells, affecting various downstream effects related to pain and inflammation.

Study on Antimycotic Activity

A study published in MDPI evaluated the antimycotic activity of compounds similar to 2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide. The findings indicated that these compounds exhibited significant antifungal activity against Candida species with minimal cytotoxicity towards human cells .

Structure–Activity Relationship (SAR) Analysis

Research has also focused on the structure–activity relationships of dihydropyrimidinone derivatives. Variations in substituents at different positions on the pyrimidine ring significantly influenced biological activity. For instance, certain modifications led to enhanced selectivity for adenosine receptors compared to others .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Pyrimidinone Substituents: Target Compound: 4-propyl group (C₃H₇). (F269-0500): 5-ethyl (C₂H₅) and 4-methyl (CH₃) . : 4,5-dimethyl (CH₃) .

Benzamide Substituents: Target Compound: 2-methyl-3-nitro (polar nitro group). : 3,4-dimethyl (nonpolar methyl groups). : 4-methyl-3-nitro (similar nitro but positional variation). The 3-nitro group introduces polarity, likely decreasing logP compared to nonpolar methyl groups in .

Physicochemical Properties (Table 1)

Property Target Compound (Estimated) (F269-0500)
Molecular Formula C₁₉H₂₀N₆O₄* C₂₀H₂₃N₅O₂ C₁₈H₁₈N₆O₄
Molecular Weight (g/mol) ~396 365.43 382.4
logP ~2.8 2.9354 Not reported
logSw (Solubility) ~-3.5 -3.1113 Not reported
Hydrogen Bond Acceptors 6 6 6
Hydrogen Bond Donors 2 2 2
Polar Surface Area (Ų) ~71 (similar to analogs) 71.489 Not reported

*Estimated based on structural analogs.

Key Inferences:

  • Molecular Weight : The target’s 4-propyl group increases molecular weight compared to and .
  • Lipophilicity (logP) : The nitro group reduces logP relative to ’s dimethylbenzamide, but the propyl group partially offsets this effect.
  • Solubility : The target’s larger hydrophobic substituent (propyl) and nitro group may lower aqueous solubility (logSw ≈ -3.5), making it less soluble than ’s compound (logSw = -3.11) .

Research Implications

  • Bioavailability : The target’s balance of hydrophobicity (propyl) and polarity (nitro) may optimize tissue penetration but require formulation adjustments for solubility.
  • SAR Insights : Substituent position (e.g., 3-nitro vs. 4-methyl) significantly impacts physicochemical behavior, as seen in ’s structural variations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.